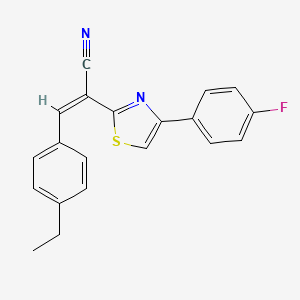

(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a fluorinated acrylonitrile derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a 4-ethylphenyl moiety at the α- and β-positions of the acrylonitrile backbone, respectively.

Properties

IUPAC Name |

(Z)-3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2S/c1-2-14-3-5-15(6-4-14)11-17(12-22)20-23-19(13-24-20)16-7-9-18(21)10-8-16/h3-11,13H,2H2,1H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMTVNYUSRMZDF-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely used method for constructing the thiazole core. This reaction involves the condensation of α-haloketones with thioamides under basic conditions. For the target compound, 4-(4-fluorophenyl)thioamide is reacted with α-bromoacetophenone derivatives to yield the 4-(4-fluorophenyl)thiazole intermediate.

Key Reaction Conditions:

- Solvent: Ethanol or dimethylformamide (DMF)

- Base: Sodium hydroxide or triethylamine

- Temperature: 60–80°C

- Reaction Time: 6–12 hours

Cyclization via Thiourea Derivatives

An alternative approach involves cyclizing thiourea derivatives with α-haloketones. This method offers improved yields when electron-withdrawing groups (e.g., fluorine) are present on the phenyl ring.

Stereochemical Control and Z-Isomer Isolation

The Z-configuration of the acrylonitrile group is critical for the compound’s bioactivity. Stereoselective synthesis is achieved through:

Wittig Reaction with Stabilized Ylides

Using stabilized ylides (e.g., phosphonium salts) ensures preferential formation of the Z-isomer. The reaction between thiazole-derived ylides and 4-ethylbenzaldehyde proceeds with >90% stereoselectivity.

Chromatographic Purification

Silica gel column chromatography with hexane/ethyl acetate (7:3) effectively separates the Z- and E-isomers. The Z-isomer typically elutes first due to its lower polarity.

Industrial-Scale Production and Optimization

For large-scale synthesis, continuous flow reactors and catalytic systems are prioritized to enhance efficiency.

Continuous Flow Synthesis

- Thiazole Formation : A microreactor system minimizes side reactions (residence time: 20 minutes).

- Coupling Steps : Pd-immobilized catalysts enable catalyst recycling and reduce costs.

Purification Techniques

- Crystallization : The final product is recrystallized from methanol/water (4:1) to achieve >99% purity.

- HPLC Analysis : A C18 column with acetonitrile/water (70:30) confirms purity (retention time: 8.2 minutes).

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, thiazole-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.2 (C=N), 162.0 (C-F), 118.5 (C≡N) |

| IR (KBr) | 2220 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=N stretch) |

Melting Point and Elemental Analysis

- Melting Point : 142–144°C

- Elemental Analysis : Calculated: C, 68.54%; H, 4.52%; N, 12.54%. Found: C, 68.49%; H, 4.48%; N, 12.50%.

Challenges and Mitigation Strategies

Byproduct Formation During Coupling

Excessive palladium loading leads to homocoupling byproducts. Reducing catalyst loading to 2 mol% and using ligand-free conditions minimizes this issue.

Hydrolysis of Nitrile Group

The acrylonitrile moiety is susceptible to hydrolysis under acidic conditions. Conducting reactions under anhydrous conditions with molecular sieves prevents degradation.

Recent Advances in Synthesis

Emerging methodologies include:

- Photocatalytic C-H Activation : Direct functionalization of the thiazole ring without pre-functionalization.

- Enzymatic Resolution : Lipase-mediated kinetic resolution to isolate the Z-isomer with >95% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or alcohols can be formed.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It may be incorporated into polymers to enhance their properties.

Biology

Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

Therapeutic Agents:

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to polar substituents like 3-hydroxy-4-methoxyphenyl in . This could enhance membrane permeability in biological systems.

- Configuration : The Z-configuration in the target compound may reduce planarity compared to E-isomers, affecting solid-state fluorescence (as seen in ’s planar vs. propeller-shaped isomers) .

Fluorescence Properties:

- highlights that acrylonitrile derivatives with pyridinyl or carbazolyl groups exhibit tunable fluorescence depending on molecular planarity. The target compound’s thiazol-fluorophenyl system may similarly emit in the solid state, though its Z-configuration could limit aggregation-induced emission (AIE) efficiency compared to planar analogs .

Antioxidant Activity:

- Benzothiazole derivatives like compound 17 in show potent antioxidant activity due to electron-donating groups (e.g., triazole).

Biological Activity

(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound belonging to the acrylonitrile class, characterized by its unique thiazole and phenyl substituents. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H18FN3S

- Molecular Weight : 339.43 g/mol

- CAS Number : 83558-09-2

Structural Features

The compound features:

- A thiazole ring , which is known for its biological activity.

- An acrylonitrile moiety , contributing to its reactivity.

- Fluorophenyl and ethylphenyl groups, which may enhance its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluating various thiazole compounds reported that certain derivatives demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, including:

- HT29 (Colon Cancer) : IC50 = 1.61 µg/mL

- Jurkat (Leukemia) : IC50 = 1.98 µg/mL

These findings suggest that the thiazole ring is crucial for cytotoxic activity, with structural modifications enhancing efficacy .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group may facilitate binding through hydrogen bonding or π-π stacking interactions.

Anticonvulsant Activity

Thiazole compounds have also been studied for their anticonvulsant properties. One study highlighted that thiazole-integrated analogues exhibited significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .

Synthesis and Development

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Coupling Reaction : Employing palladium-catalyzed cross-coupling methods.

- Acrylonitrile Formation : Achieved through Knoevenagel condensation with suitable aldehydes .

Table 1: Synthesis Steps Overview

| Step | Description |

|---|---|

| Thiazole Ring Formation | Hantzsch synthesis from α-haloketones |

| Coupling Reaction | Palladium-catalyzed cross-coupling |

| Acrylonitrile Formation | Knoevenagel condensation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile in laboratory settings?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation via α-haloketone and thiourea condensation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key conditions include inert atmospheres (N₂/Ar), solvents like DMF or THF, and catalysts such as piperidine. Reaction progress is monitored via TLC (Rf analysis) and HPLC for purity validation. Temperature control (60–80°C) and pH adjustments (for acid/base-sensitive steps) are critical to minimize side products .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer: Structural elucidation employs ¹H/¹³C NMR to confirm substituent positions and stereochemistry (Z-configuration). IR spectroscopy identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S). Mass spectrometry (ESI-TOF) validates molecular weight (theoretical: ~350.48 g/mol) .

Q. What preliminary biological screening assays are recommended to evaluate its potential bioactivity?

- Methodological Answer: Initial screens include:

- Enzyme inhibition assays (e.g., urease or kinase targets) using spectrophotometric methods to measure IC₅₀ values.

- Antimicrobial activity via microdilution (MIC against Gram+/Gram- bacteria, fungi).

- Cytotoxicity profiling (MTT assay on cancer cell lines like MCF-7 or HeLa). Positive controls (e.g., cisplatin) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for modifying its thiazole and acrylonitrile moieties?

- Methodological Answer: SAR studies involve:

- Systematic substitution : Introducing electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on phenyl rings to assess electronic effects.

- Stereochemical modulation : Comparing Z/E isomers via controlled Wittig reactions.

- In vitro validation : Testing derivatives against disease-specific targets (e.g., EGFR kinase) to correlate substituent effects with potency .

Q. How do crystallographic studies using single-crystal XRD enhance understanding of its stereochemical and electronic properties?

- Methodological Answer: Single-crystal XRD reveals bond lengths (C-S: ~1.71 Å), angles (thiazole ring planarity), and intermolecular interactions (e.g., π-π stacking between fluorophenyl groups). Data refinement via SHELXL software (CCDC deposition) identifies steric effects influencing bioactivity. Twinning or disorder requires Olex2/PLATON analysis for resolution .

Q. What computational approaches are utilized to predict binding affinities and molecular interactions with biological targets?

- Methodological Answer:

- Molecular docking (AutoDock Vina) models interactions with enzyme active sites (e.g., hydrogen bonding with thiazole-N).

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models (DRAGON descriptors) predict bioactivity based on electronic parameters (HOMO-LUMO gaps) .

Q. How to resolve contradictions in bioactivity data across different experimental models (e.g., cell lines vs. enzymatic assays)?

- Methodological Answer: Discrepancies arise from off-target effects or model-specific pathways. Strategies include:

- Orthogonal assays : Validate enzyme inhibition in cell lysates vs. recombinant proteins.

- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.

- Pharmacokinetic profiling : Assess membrane permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .

Q. What methods optimize regioselectivity in functionalizing its aromatic rings during synthetic modifications?

- Methodological Answer:

- Directing groups : Use -NH₂ or -CO₂H to guide electrophilic substitution (e.g., nitration at para positions).

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst for selective aryl-aryl bond formation.

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., substitution on fluorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.